molecular formula C8H7F2NO3 B11823273 2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol

2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol

Cat. No.: B11823273
M. Wt: 203.14 g/mol
InChI Key: QGWMXAGHODOIPO-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol is an organic compound with the chemical formula C8H7F2NO3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol typically involves the reaction of 4-nitrobenzaldehyde with difluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity .

Comparison with Similar Compounds

  • 2,2-Difluoro-1-(4-nitrophenyl)ethan-1-one
  • 2,2-Difluoro-2-(4-aminophenyl)ethan-1-ol
  • 2,2-Difluoro-2-(4-methylphenyl)ethan-1-ol

Comparison: 2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical reactivity and biological properties. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

2,2-difluoro-2-(4-nitrophenyl)ethanol

InChI

InChI=1S/C8H7F2NO3/c9-8(10,5-12)6-1-3-7(4-2-6)11(13)14/h1-4,12H,5H2

InChI Key

QGWMXAGHODOIPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)(F)F)[N+](=O)[O-]

Origin of Product

United States

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